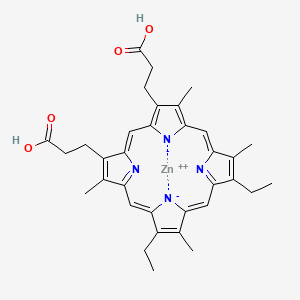

ZN(II) Mesoporphyrin IX

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZN(II) Mesoporphyrin IX is a synthetic porphyrin complex where a zinc ion is coordinated in the center of the mesoporphyrin IX structure. Mesoporphyrin IX is a derivative of heme, the iron-containing porphyrin complex that forms an essential part of hemoglobin.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of ZN(II) Mesoporphyrin IX typically involves the substitution of the native heme cofactor in proteins with an unnatural porphyrin under biological conditions. This method uses the RP523 strain of Escherichia coli, which has a deletion of a key gene involved in heme biosynthesis and is permeable to porphyrins . The expression-based strategy for porphyrin substitution circumvents the heme removal and reconstitution steps, allowing for the incorporation of unnatural porphyrins into heme proteins without denaturation .

Industrial Production Methods

the expression-based strategy using Escherichia coli provides a robust platform for generating heme proteins containing unnatural porphyrins for diverse applications .

化学反应分析

Types of Reactions

ZN(II) Mesoporphyrin IX undergoes various types of reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the unique properties of the zinc ion coordinated in the porphyrin structure .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include formic acid, acetonitrile, and other organic solvents. Reaction conditions often involve the use of a C4 column with a gradient of 0.1% formic acid to acetonitrile .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the incorporation of this compound into bacterioferritin on a nanoparticle scaffold has been found to be effective for the photosensitized generation of hydrogen .

科学研究应用

ZN(II) Mesoporphyrin IX has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some notable applications include:

Heme Oxygenase Inhibition: The bidistribution of this compound in rats and its relation to heme oxygenase inhibition have been studied.

Photocatalysis: This compound incorporated into bacterioferritin on a nanoparticle scaffold has been found to be effective for the photosensitized generation of hydrogen.

Mitochondrial Transporter Stimulation: This compound has been found to stimulate the human mitochondrial transporter ABCB10.

Proteasomal Degradation: This compound induces rapid proteasomal degradation of the Hepatitis C Nonstructural 5A Protein in human hepatoma cells.

Transcription Factor Degradation: This compound induces rapid and marked degradation of the transcription factor bach1 and up-regulates HO-1.

作用机制

The mechanism by which ZN(II) Mesoporphyrin IX exerts its effects involves the degradation of specific proteins and the up-regulation of certain genes. For example, this compound induces rapid and marked degradation of the transcription factor bach1 and up-regulates HO-1 . This mechanism is thought to involve the generation of reactive oxygen species and the disruption of viral membrane organization .

相似化合物的比较

Similar Compounds

Similar compounds to ZN(II) Mesoporphyrin IX include:

Protoporphyrin IX: A natural porphyrin derivative that forms an essential part of hemoglobin.

Zinc Protoporphyrin IX: A zinc-containing porphyrin similar to this compound.

Mesoporphyrin IX: A derivative of heme with similar properties to this compound.

Uniqueness

This substitution allows for the study of heme protein chemistry and the engineering of heme proteins for new functions .

属性

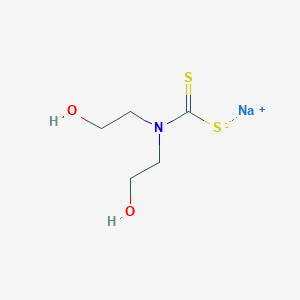

分子式 |

C34H36N4O4Zn |

|---|---|

分子量 |

630.1 g/mol |

IUPAC 名称 |

zinc;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI 键 |

YQJXHPBQEBGWBG-UHFFFAOYSA-L |

规范 SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Zn+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)